molecular formula C12H9NO2 B11902987 2H-Pyrano[3,2-h]quinolin-4(3H)-one CAS No. 72791-37-8

2H-Pyrano[3,2-h]quinolin-4(3H)-one

Cat. No.: B11902987
CAS No.: 72791-37-8
M. Wt: 199.20 g/mol
InChI Key: ZILYJIRGVICYCL-UHFFFAOYSA-N
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Description

2H-Pyrano[3,2-h]quinolin-4(3H)-one is a heterocyclic compound that belongs to the class of pyranoquinolines. This compound is characterized by a fused ring system consisting of a pyran ring and a quinoline ring. The unique structure of this compound has attracted significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrano[3,2-h]quinolin-4(3H)-one typically involves the reaction of 8-hydroxyquinoline with cinnamonitrile derivatives in the presence of a basic catalyst . This reaction leads to the formation of pyrano[3,2-h]quinolines. The reaction conditions often include the use of acetic anhydride/pyridine, formamide, formic acid/formamide, and carbon disulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano[3,2-h]quinolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, pyridine, formamide, formic acid, and carbon disulfide . The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Major Products

The major products formed from the reactions of this compound include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2H-Pyrano[3,2-h]quinolin-4(3H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death . Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its cytotoxic effects .

Properties

CAS No.

72791-37-8

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2,3-dihydropyrano[3,2-h]quinolin-4-one

InChI

InChI=1S/C12H9NO2/c14-10-5-7-15-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-4,6H,5,7H2

InChI Key

ZILYJIRGVICYCL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC3=C2N=CC=C3

Origin of Product

United States

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